o-1H-Imidazo(4,5-c)pyridin-2-ylphenol
Overview
Description
o-1H-Imidazo(4,5-c)pyridin-2-ylphenol is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety and a phenol group. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of o-1H-Imidazo(4,5-c)pyridin-2-ylphenol typically involves the reaction of 3,4-diaminopyridine with the appropriate benzaldehyde derivative under basic conditions. The reaction is often carried out in the presence of sodium metabisulfite (Na2S2O5) and a suitable solvent such as dimethylformamide (DMF). The resulting product is then subjected to alkylation using reagents like 4-chlorobenzyl bromide or butyl bromide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
o-1H-Imidazo(4,5-c)pyridin-2-ylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and amines are employed in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Alkylated or aminated phenol derivatives.
Scientific Research Applications
o-1H-Imidazo(4,5-c)pyridin-2-ylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of o-1H-Imidazo(4,5-c)pyridin-2-ylphenol involves its interaction with various molecular targets. For instance, it can act as an inhibitor of enzymes such as α-glucosidase, which is involved in carbohydrate metabolism . The compound forms hydrogen bonds and hydrophobic interactions with the active site of the enzyme, thereby inhibiting its activity .
Comparison with Similar Compounds
Similar Compounds
Imidazo(4,5-b)pyridine: Another member of the imidazopyridine family with similar biological activities.
Imidazo(1,2-a)pyridine: Known for its use in medicinal chemistry as GABA receptor agonists.
Imidazo(1,5-a)pyridine: Utilized in the development of luminescent materials and optoelectronic devices.
Uniqueness
o-1H-Imidazo(4,5-c)pyridin-2-ylphenol is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its phenol group allows for additional functionalization, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(3H-imidazo[4,5-c]pyridin-2-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-11-4-2-1-3-8(11)12-14-9-5-6-13-7-10(9)15-12/h1-7,16H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKHVURBSANKOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N2)C=NC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24192-88-9 | |
Record name | Phenol, o-1H-imidazo(4,5-c)pyridin-2-yl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024192889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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